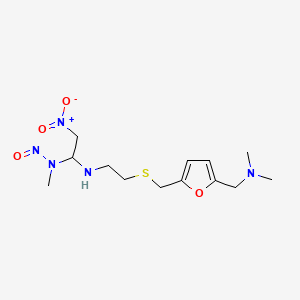
1,1-Ethanediamine, N'-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core ethanediamine structure, followed by the introduction of the furanyl, thioethyl, nitro, and nitroso groups. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction of the nitro group can produce amines.
Applications De Recherche Scientifique
1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N-dimethyl-: A simpler analog with similar structural features but lacking the complex functional groups.
1,2-Ethanediamine, N-ethyl-: Another analog with an ethyl group instead of the more complex substituents.
Uniqueness
1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
81574-46-1 |
|---|---|
Formule moléculaire |
C13H23N5O4S |
Poids moléculaire |
345.42 g/mol |
Nom IUPAC |
N-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethyl]-N-methylnitrous amide |
InChI |
InChI=1S/C13H23N5O4S/c1-16(2)8-11-4-5-12(22-11)10-23-7-6-14-13(9-18(20)21)17(3)15-19/h4-5,13-14H,6-10H2,1-3H3 |
Clé InChI |
DFFRRWAFZBCUIP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=C(O1)CSCCNC(C[N+](=O)[O-])N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


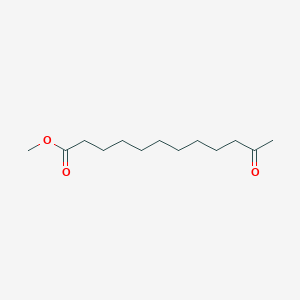
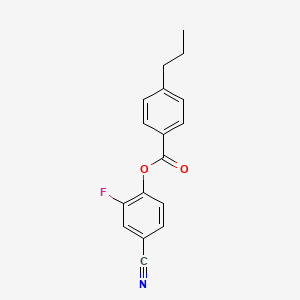
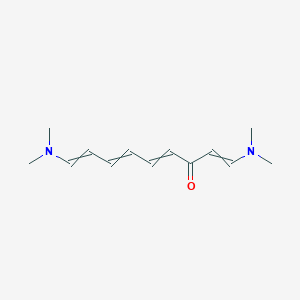
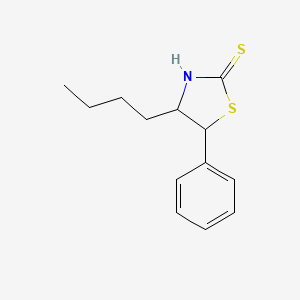


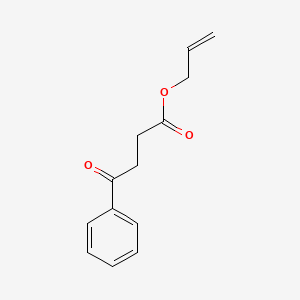

![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)

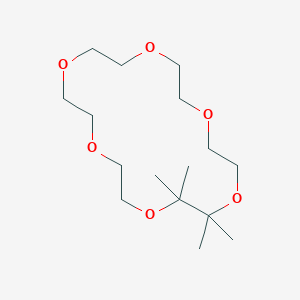
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
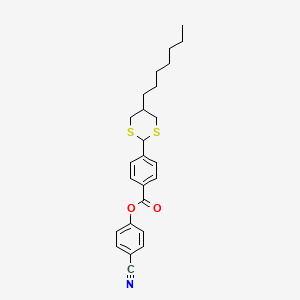
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
